5-Cyclobutylpyrimidine-4,6-diol
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Overview
Description
5-Cyclobutylpyrimidine-4,6-diol is an organic compound with the molecular formula C8H10N2O2. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutylpyrimidine-4,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable pyrimidine precursor in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutylpyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
5-Cyclobutylpyrimidine-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclobutylpyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with nucleic acid synthesis. Detailed studies on its molecular targets and pathways are essential to understand its full range of biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropylpyrimidine-4,6-diol
- 5-Cyclohexylpyrimidine-4,6-diol
- 5-Cyclopentylpyrimidine-4,6-diol
Uniqueness
5-Cyclobutylpyrimidine-4,6-diol is unique due to its specific cyclobutyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-cyclobutyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H10N2O2/c11-7-6(5-2-1-3-5)8(12)10-4-9-7/h4-5H,1-3H2,(H2,9,10,11,12) |
InChI Key |
JEDPBMATZKIXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(N=CNC2=O)O |
Origin of Product |
United States |
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